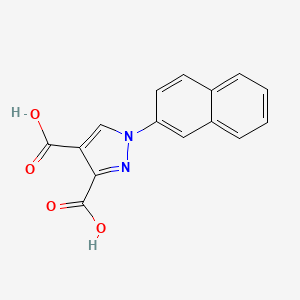

1-(naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-2-ylpyrazole-3,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-14(19)12-8-17(16-13(12)15(20)21)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCYPCVLYKCPDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N3C=C(C(=N3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid typically involves the condensation of naphthalene derivatives with pyrazole precursors under specific reaction conditions. One common method includes the use of naphthalene-2-carboxaldehyde and hydrazine derivatives, followed by cyclization and oxidation steps. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

Direct Carboxylation of Pyrazole Derivatives

The introduction of carboxylic groups to pyrazole rings is typically achieved via oxalyl chloride-mediated carboxylation. For example:

-

Reaction Conditions : Bis(pyrazol-1-yl)alkanes react with oxalyl chloride (as both reagent and solvent) at elevated temperatures, followed by hydrolysis to yield dicarboxylic acids .

-

Yields :

Substrate Product Yield (%) Bis(3,5-dimethylpyrazol-1-yl)methane (1a ) 1b (3,4-dicarboxylic acid) 92 1,3-Bis(3,5-dimethylpyrazol-1-yl)propane (3a ) 3b 39 (Method A), 84 (Method B) -

Limitations : Derivatives lacking electron-donating groups (e.g., methyl) exhibit poor reactivity, leading to monocarboxylation or decomposition .

Alkylation of Pyrazolecarboxylic Acids

An alternative route involves alkylation of pre-functionalized pyrazolecarboxylic acids:

-

Procedure : Ethyl esters of 4-pyrazolecarboxylic acid react with α,ω-dibromoalkanes in a superbasic KOH-DMSO system to form diester intermediates .

Esterification and Amidation

The carboxylic acid groups undergo standard derivatization:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form diesters (e.g., 4c –6c ) .

-

Example:

-

-

Amidation : Coupling with amines via carbodiimide-mediated reactions forms bis-amides, useful in coordination chemistry.

Coordination Chemistry

The compound acts as a polydentate ligand:

-

Metal Complexation : Binds to transition metals (e.g., Cu²⁺, Fe³⁺) through pyrazole nitrogen and carboxylate oxygen atoms, forming stable complexes .

-

Applications : These complexes are studied for catalytic and photophysical properties .

Decarboxylation Tendencies

-

Acid Chloride Instability : Intermediate acid chlorides (e.g., 4c ) are prone to decarboxylation during hydrolysis, especially with longer alkyl spacers .

-

Mitigation : Methanolysis of acid chlorides stabilizes intermediates, enabling isolation of methyl esters before hydrolysis .

Electronic Effects

DFT calculations on analogous systems reveal:

-

Charge Distribution : Electron-deficient pyrazole rings (e.g., lacking methyl groups) exhibit reduced reactivity due to lower electron density at C4 .

Compound (C4) (C4-H) 1d (no methyl) +0.12 +0.09 1a (3,5-dimethyl) -0.08 +0.03

Azo-Dye Derivatives

Diazo coupling with naphthalene derivatives (e.g., 4-sulfo-1-naphthalenediazonium salts) produces azo-linked pyrazole dyes, as seen in Orange B :

Scientific Research Applications

Medicinal Chemistry Applications

1-(Naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid has shown promise in several therapeutic areas:

- Anticancer Activity: Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. For instance, compounds derived from pyrazole have been synthesized and tested for their ability to inhibit cancer cell proliferation. In one study, a series of pyrazole derivatives were evaluated for their anticancer activity against various cancer cell lines, demonstrating significant cytotoxic effects .

- Antifungal Activity: The compound has also been investigated for its antifungal properties. A study highlighted the synthesis of related pyrazole derivatives that exhibited higher antifungal activity compared to standard treatments .

Table 1: Summary of Medicinal Applications

| Application | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Antifungal | Effective against various phytopathogenic fungi |

Material Science Applications

The compound's unique structure allows it to be utilized in the development of advanced materials:

- Polymeric Materials: Oligo-pyrazole thin films have been synthesized using this compound as a monomer. These films were characterized for their optical properties such as absorbance and transmittance, indicating potential use in optoelectronic devices .

Table 2: Properties of Oligo-Pyrazole Thin Films

| Property | Value |

|---|---|

| Thickness (μm) | 20, 21, 24 |

| Optical Band Gap | Determined via UV-vis spectroscopy |

Agricultural Chemistry Applications

In agricultural chemistry, derivatives of this compound have been explored for their potential as fungicides:

- Fungicidal Activity: The structure-activity relationship studies have indicated that certain pyrazole derivatives possess significant fungicidal activity against various plant pathogens. This opens avenues for developing new agrochemicals that are effective and environmentally friendly .

Table 3: Summary of Agricultural Applications

Case Study 1: Anticancer Activity

A series of pyrazole derivatives were synthesized and tested against different cancer cell lines. The results showed that certain modifications to the pyrazole structure enhanced the anticancer effects significantly, suggesting a pathway for developing new cancer therapies.

Case Study 2: Oligo-Pyrazole Films

Research on oligo-pyrazole films demonstrated their suitability for electronic applications due to their favorable optical properties. The films were characterized using multiple spectroscopic techniques, confirming their potential use in future electronic devices.

Mechanism of Action

The mechanism of action of 1-(naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby influencing cellular pathways and physiological processes.

Comparison with Similar Compounds

1-(Naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid can be compared with other similar compounds, such as:

Naphthalene derivatives: Compounds like naphthalene-2-carboxylic acid and naphthalene-1,8-dicarboxylic acid share structural similarities but differ in their chemical reactivity and applications.

Pyrazole derivatives: Compounds like 1-phenyl-3,5-dicarboxypyrazole and 1-methyl-3,4-dicarboxypyrazole have similar pyrazole cores but differ in their substituents and resulting properties.

Triazole derivatives: Compounds like naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate exhibit similar structural motifs but with different heterocyclic rings and functional groups, leading to distinct applications and reactivity

Biological Activity

1-(Naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid (CAS Number: 1240503-64-3) is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a naphthalene moiety and two carboxylic acid groups, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The chemical structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H10N2O4 |

| Melting Point | 265-267 °C |

| Purity | ≥95% |

| IUPAC Name | This compound |

| InChI Key | DUCYPCVLYKCPDD-UHFFFAOYSA-N |

Biological Activity Overview

Pyrazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific biological activities of this compound have been explored in various studies.

Antibacterial Activity

Research indicates that pyrazole derivatives exhibit significant antibacterial activity. For instance, compounds structurally similar to this compound have shown minimum inhibitory concentrations (MICs) against various bacterial strains:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 1-(Naphthalen-2-yl)-1H-pyrazole derivative | ≤16 | Staphylococcus aureus |

| ≤16 | Escherichia coli | |

| ≤16 | Listeria monocytogenes |

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been documented. Studies have shown that certain pyrazole compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example:

- Mechanism : Induction of apoptosis in cancer cells.

- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer).

In vitro studies demonstrated that this compound reduced cell viability significantly at concentrations ranging from 10 to 50 μM.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Pyrazoles often act as inhibitors of enzymes involved in inflammation and cancer progression.

- Receptor Modulation : Some derivatives may interact with specific receptors in cells, altering signaling pathways that lead to cell death or growth inhibition.

- Oxidative Stress Induction : The compound may enhance reactive oxygen species (ROS) production in target cells, leading to oxidative damage and apoptosis.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

-

Study on Antibacterial Efficacy :

- Objective : To evaluate the antibacterial activity against resistant strains.

- Results : The compound exhibited potent activity against multi-drug resistant Staphylococcus strains with an MIC comparable to established antibiotics.

-

Anticancer Study :

- Objective : To assess the cytotoxic effects on various cancer cell lines.

- Results : Significant reduction in cell viability was observed in MCF7 and HeLa cells after treatment with the compound at varying concentrations.

Q & A

Q. What are the optimal synthetic routes for 1-(naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves a 1,3-dipolar cycloaddition between 3-arylsydnones and dimethylacetylenedicarboxylate (DMAD) to form pyrazole dicarboxylate intermediates, followed by hydrolysis under basic conditions (e.g., NaOH in aqueous ethanol). Key optimization parameters include:

- Temperature : Reflux (~120–125°C for cycloaddition) and controlled hydrolysis at 80–90°C.

- Solvent selection : Dry benzene for cycloaddition and ethanol/water mixtures for hydrolysis .

- Purification : Recrystallization from ethanol to achieve >95% purity .

Common challenges include incomplete hydrolysis of ester groups, which can be mitigated by extended reaction times (2–4 hours) and stoichiometric NaOH .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural confirmation requires a combination of analytical techniques:

Q. What are the primary challenges in synthesizing derivatives of this compound?

Key challenges include:

- Low cyclization yields : Attempts to form fused heterocycles (e.g., pyrazolopyridazines) via hydrazine cyclization often fail due to steric hindrance from the naphthalene group .

- Ester hydrolysis variability : Incomplete conversion of methyl/ethyl esters to carboxylic acids under basic conditions, requiring precise stoichiometric control .

- Functional group incompatibility : Reactive substituents (e.g., acetyl or fluoro groups) may require protective strategies during synthesis .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Molecular docking : Predict binding affinities to targets (e.g., kinase enzymes) by modeling interactions between the carboxylic acid groups and active-site residues .

- DFT calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to improve redox activity for antioxidant applications .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on naphthalene) with biological activity trends .

Q. What strategies resolve contradictions in reported synthetic yields or biological data?

- Controlled reproducibility studies : Standardize solvents, catalysts (e.g., POCl₃ for cyclocondensation), and purification protocols across labs .

- Meta-analysis of reaction databases : Identify trends in optimal conditions (e.g., acetic acid vs. ethanol for cyclization) .

- Biological assay validation : Compare results across multiple assays (e.g., MTT vs. LDH for cytotoxicity) to rule out false positives .

Q. How can this compound be functionalized for targeted drug delivery systems?

- Carboxylic acid activation : Convert to acyl chlorides for coupling with amine-containing carriers (e.g., PEGylated nanoparticles) .

- Coordination chemistry : Utilize dicarboxylic acid moieties to bind metal ions (e.g., Fe³⁺ or Pt²⁺) for theranostic applications .

- Bioconjugation : Link to antibodies via carbodiimide crosslinkers for site-specific delivery .

Q. What in vitro assays are most suitable for evaluating its biological potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.